Cas no 381233-75-6 (5-bromo-3-iodo-1H-pyridin-2-one)

5-Bromo-3-iodo-1H-pyridin-2-one is a halogenated pyridinone derivative with significant utility in organic synthesis and pharmaceutical research. Its distinct bromo and iodo substituents enhance its reactivity, making it a versatile intermediate for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of complex heterocyclic frameworks. The compound’s structural features also facilitate selective functionalization, offering precise control in medicinal chemistry applications. Its stability under standard conditions ensures reliable handling and storage. Researchers value this compound for its role in developing bioactive molecules, particularly in the exploration of kinase inhibitors and other therapeutic agents. High purity and well-characterized properties further support its use in rigorous synthetic workflows.
5-bromo-3-iodo-1H-pyridin-2-one structure
381233-75-6 structure
Product Name:5-bromo-3-iodo-1H-pyridin-2-one
CAS No:381233-75-6
MF:C5H3BrINO
MW:299.891892671585
MDL:MFCD21607131
CID:298403
PubChem ID:12027787
Update Time:2025-06-15

5-bromo-3-iodo-1H-pyridin-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-BROMO-3-IODO-PYRIDIN-2-OL
    • 5-Bromo-3-iodo-2-hydroxypyridine
    • 5-Bromo-3-iodopyridin-2(1H)-one
    • 2(1H)-Pyridinone, 5-bromo-3-iodo-
    • 5-Bromo-3-iodopyridin-2-ol
    • 5-Bromo-3-iodo-1,2-dihydropyridin-2-one
    • 5-Bromo-2-hydroxy-3-iodopyridine
    • 5-Bromo-3-iodo-1H-pyridin-2-one
    • 2-Hydroxy-3-iodo-5-bromopyridine
    • 2(1H)-Pyridinone,5-bromo-3-iodo-
    • 3-Iodo-5-bromopyridine-2-ol
    • WAUPPDAXWKLNNU-UHFFFAOYSA-N
    • 5-Bromo-3-iodo-2(1H)-pyridinone
    • 5
    • 5-BROMO-3-IODO-2-PYRIDINOL
    • FT-0678268
    • AKOS022173778
    • AC-27505
    • AR-362/43519163
    • 381233-75-6
    • DTXSID50476059
    • DS-3029
    • SCHEMBL584147
    • AMY39205
    • 5-Bromo-3-iodo-pyridin-2-ol, AldrichCPR
    • MFCD08688586
    • AB48195
    • CS-0037736
    • A6467
    • SY041723
    • EN300-220555
    • AKOS015907920
    • DB-032166
    • 5-bromo-3-iodo-1H-pyridin-2-one
    • MDL: MFCD21607131
    • Inchi: 1S/C5H3BrINO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9)
    • InChI Key: WAUPPDAXWKLNNU-UHFFFAOYSA-N
    • SMILES: IC1=CC(=CNC1=O)Br

Computed Properties

  • Exact Mass: 298.84400
  • Monoisotopic Mass: 298.84427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1
  • XLogP3: 1.3

Experimental Properties

  • Color/Form: No data available
  • Density: 2.512
  • Melting Point: 226-227℃
  • Boiling Point: 316.3°C at 760 mmHg
  • Flash Point: 145.1°C
  • Refractive Index: 1.714
  • PSA: 33.12000
  • LogP: 2.15430
  • Sensitiveness: Light Sensitive

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5-bromo-3-iodo-1H-pyridin-2-one Production Method

5-bromo-3-iodo-1H-pyridin-2-one Suppliers

Amadis Chemical Company Limited
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(CAS:381233-75-6)5-bromo-3-iodo-1H-pyridin-2-one
Order Number:A1086198
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:26
Price ($):219.0
Email:sales@amadischem.com

Additional information on 5-bromo-3-iodo-1H-pyridin-2-one

Introduction to 5-bromo-3-iodo-1H-pyridin-2-one (CAS No. 381233-75-6)

5-bromo-3-iodo-1H-pyridin-2-one, identified by its Chemical Abstracts Service (CAS) number 381233-75-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the pyridinone class, characterized by a six-membered aromatic ring containing nitrogen and oxygen atoms, with bromine and iodine substituents at specific positions. The presence of these halogen atoms enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

The structural motif of 5-bromo-3-iodo-1H-pyridin-2-one positions it as a promising scaffold for designing novel therapeutic agents. The pyridinone core is a well-documented pharmacophore in medicinal chemistry, contributing to the bioactivity of numerous approved drugs. For instance, derivatives of pyridinone have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of halogen atoms at the 5th and 3rd positions further expands its utility by enabling various functionalization strategies, such as cross-coupling reactions, which are pivotal in modern drug synthesis.

In recent years, there has been a surge in research focusing on halogenated heterocycles due to their enhanced binding affinity and metabolic stability. Studies have demonstrated that 5-bromo-3-iodo-1H-pyridin-2-one can serve as a key building block for generating complex molecular architectures. Its reactivity allows for the introduction of additional functional groups, facilitating the development of targeted therapeutics. For example, researchers have leveraged this compound to synthesize kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The ability to modulate electronic properties through halogenation has been particularly useful in optimizing drug-like properties such as solubility and bioavailability.

The pharmaceutical industry has shown keen interest in 5-bromo-3-iodo-1H-pyridin-2-one due to its potential applications in fragment-based drug discovery. Fragment-based approaches rely on identifying small molecular fragments with high affinity for biological targets, which can then be optimized into lead compounds. The structural features of this compound make it an ideal candidate for such screens, as its halogen-rich core can interact with proteins through halogen bonding—a non-covalent interaction that has been exploited in drug design to improve binding specificity.

Advances in synthetic methodologies have further highlighted the importance of 5-bromo-3-iodo-1H-pyridin-2-one as a synthetic intermediate. Transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions, have enabled efficient transformations of this scaffold into more complex structures. These reactions are widely used in the pharmaceutical industry to construct carbon-carbon bonds, which are essential for many drug molecules. For instance, Suzuki-Miyaura couplings have been employed to introduce aryl groups, while Stille couplings have been utilized for alkyl or alkenyl extensions.

The biological activity of 5-bromo-3-iodo-1H-pyridin-2-one has been explored in several preclinical studies. Researchers have investigated its effects on enzymes and receptors relevant to human diseases. Notably, derivatives of this compound have demonstrated inhibitory activity against certain kinases and transcription factors, suggesting potential therapeutic applications in oncology and immunology. Additionally, its ability to modulate nuclear receptor activity has been studied, with implications for treating metabolic disorders and inflammation.

The synthesis of 5-bromo-3-iodo-1H-pyridin-2-one itself is an intriguing challenge that has driven innovation in synthetic organic chemistry. Traditional methods often involve multi-step sequences starting from readily available precursors such as pyridine derivatives. However, recent developments have introduced more streamlined approaches, including one-pot reactions that minimize purification steps and improve overall yields. These advancements underscore the compound's significance as a cornerstone in medicinal chemistry.

In conclusion,5-bromo-3-iodo-1H-pyridin-2-one (CAS No. 381233-75-6) represents a versatile and highly functionalized heterocyclic compound with broad applications in pharmaceutical research and drug development. Its unique structural features—particularly the presence of bromine and iodine substituents—make it an invaluable intermediate for constructing biologically active molecules. As synthetic methodologies continue to evolve, the potential uses of this compound are expected to expand further, reinforcing its role as a key player in modern medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:381233-75-6)5-bromo-3-iodo-1H-pyridin-2-one
A1086198
Purity:99%
Quantity:100g
Price ($):219.0
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